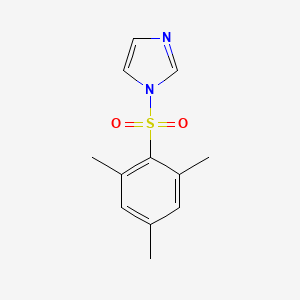

1-(Mesitylsulfonyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-9-6-10(2)12(11(3)7-9)17(15,16)14-5-4-13-8-14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHVQSPNDDOABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198251 | |

| Record name | 1-((2,4,6-Trimethylphenyl)sulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50257-39-1 | |

| Record name | 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50257-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Mesitylsulfonyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050257391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50257-39-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((2,4,6-Trimethylphenyl)sulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2,4,6-trimethylphenyl)sulphonyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Mesitylsulfonyl)-1H-imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9AJ3YU978 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Mesitylsulfonyl)-1H-imidazole

This guide provides a comprehensive overview of the synthesis, mechanism, purification, and characterization of 1-(Mesitylsulfonyl)-1H-imidazole, a key reagent in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes established chemical principles and field-proven insights to deliver a robust and reliable protocol.

Introduction and Strategic Importance

1-(Mesitylsulfonyl)-1H-imidazole belongs to the class of N-sulfonylimidazoles. These compounds are powerful reagents, acting as stable and reactive intermediates. The mesitylsulfonyl group, with its bulky 2,4,6-trimethylphenyl structure, imparts unique steric and electronic properties. This steric hindrance can enhance selectivity in subsequent reactions. The imidazole leaving group is advantageous due to its excellent stability and its ability to be protonated and easily removed during work-up. This reagent is particularly valuable as a sulfonating agent and in the preparation of other complex molecules where controlled introduction of a sulfonyl moiety is required.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of 1-(Mesitylsulfonyl)-1H-imidazole proceeds via a classical nucleophilic acyl substitution pathway. The reaction mechanism can be described as follows:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the highly electrophilic sulfur atom of mesitylenesulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate. The sulfur atom temporarily exceeds its octet, and a formal positive charge develops on the attacking imidazole nitrogen, while a negative charge resides on the oxygen atom of the sulfonyl group.

-

Elimination of the Leaving Group: The intermediate rapidly collapses. The sulfonyl double bond is reformed, and the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group, which drives this step forward.

-

Deprotonation: The resulting imidazolium salt is highly acidic. A second equivalent of imidazole, acting as a base, deprotonates the imidazolium cation to yield the neutral 1-(Mesitylsulfonyl)-1H-imidazole product and imidazole hydrochloride as a salt byproduct.

This mechanism underscores the dual role of imidazole in the reaction: it serves as both the primary nucleophile and the base required to neutralize the generated HCl.

Experimental Protocol

This procedure is adapted from a well-established method for the analogous synthesis of N-acyl imidazoles, specifically N-(2,4,6-trimethylbenzoyl)-imidazole, due to the similar reactivity of sulfonyl chlorides and acyl chlorides with imidazole[1].

Reagent and Solvent Data

A comprehensive list of required materials is detailed below. It is imperative to use anhydrous solvents to prevent hydrolysis of the reactive mesitylenesulfonyl chloride.

| Reagent/Solvent | Formula | MW ( g/mol ) | Role | Key Properties |

| Imidazole | C₃H₄N₂ | 68.08 | Nucleophile & Base | White solid, hygroscopic. Corrosive[2][3]. |

| Mesitylenesulfonyl chloride | C₉H₁₁ClO₂S | 218.70 | Electrophile | Off-white solid, pungent odor. Moisture sensitive, corrosive[4][5]. Reacts with water to liberate toxic gas[5]. |

| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Solvent | Highly volatile and flammable. Anhydrous conditions are crucial. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve imidazole (13.6 g, 0.2 mol) in 100 mL of anhydrous diethyl ether. Stir the mixture under a nitrogen atmosphere until all the imidazole has dissolved.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial during the addition of the sulfonyl chloride to control the exothermicity of the reaction.

-

Reagent Addition: Slowly add a solution of mesitylenesulfonyl chloride (21.9 g, 0.1 mol) in 50 mL of anhydrous diethyl ether to the stirred imidazole solution dropwise over 30-45 minutes. The use of an addition funnel is recommended for controlled delivery. A white precipitate of imidazole hydrochloride will form during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 4-6 hours to ensure the reaction goes to completion.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the mesitylenesulfonyl chloride spot indicates the completion of the reaction.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of 1-(Mesitylsulfonyl)-1H-imidazole.

Product Isolation and Purification

The work-up and purification are critical for obtaining a high-purity product.

-

Removal of Byproduct: After the reaction is complete, the solid imidazole hydrochloride is removed by vacuum filtration. Wash the collected solid with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to recover any entrained product.

-

Solvent Removal: Combine the filtrates and remove the diethyl ether under reduced pressure using a rotary evaporator. This will yield the crude product, which may be a solid or a viscous oil.

-

Purification:

-

Vacuum Distillation: For larger scales, purification can be achieved by vacuum distillation. This method is effective if the product is thermally stable and has a sufficiently different boiling point from any impurities.

-

Column Chromatography: Alternatively, the crude residue can be purified by flash column chromatography on silica gel. Causality Note: The product contains a basic imidazole moiety, which can lead to strong adsorption and streaking on standard acidic silica gel[6]. To mitigate this, either use deactivated (neutral) silica gel or add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques. Expected results include:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the mesityl group (a singlet for the two aromatic protons around 7.0 ppm, and two singlets for the ortho- and para-methyl groups around 2.6 and 2.3 ppm, respectively). The three protons on the imidazole ring will appear as distinct signals, typically in the 7.1-8.0 ppm range.

-

¹³C NMR: The carbon NMR will display signals corresponding to the unique carbons of the mesityl and imidazole rings.

-

FT-IR: The infrared spectrum should feature strong characteristic absorption bands for the S=O stretches of the sulfonyl group, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula, C₁₂H₁₄N₂O₂S.

-

Melting Point: A sharp melting point for the purified solid product is a good indicator of high purity.

Safety and Hazard Mitigation

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of corrosive and pungent vapors[2][4].

-

Reagent Handling:

-

Mesitylenesulfonyl chloride is corrosive and moisture-sensitive[4][5]. It reacts with water to release toxic hydrogen chloride gas[5]. Handle under an inert atmosphere (nitrogen or argon) and avoid contact with skin and eyes[4].

-

Imidazole is corrosive and can cause severe skin burns and eye damage[2][3][7]. Avoid creating dust when handling the solid[2].

-

-

Waste Disposal: Quench any unreacted mesitylenesulfonyl chloride carefully with a base solution (e.g., sodium bicarbonate) before disposal. Dispose of all chemical waste according to institutional and local regulations.

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible[2][4].

By following this detailed guide, researchers can confidently and safely synthesize 1-(Mesitylsulfonyl)-1H-imidazole, a valuable tool for advancing chemical research and development.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. [Link]

-

PrepChem. (2023). Synthesis of N-(2,4,6-trimethylbenzoyl)-imidazole. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

The Lynchpin of Modern Synthesis: An In-depth Technical Guide to the Mechanism of Action of 1-(Mesitylsulfonyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Mesitylsulfonyl)-1H-imidazole (MSI) has emerged as a powerful and versatile reagent in contemporary organic synthesis. Its unique trifecta of reactivity, selectivity, and stability makes it an indispensable tool for the construction of complex molecular architectures, particularly in the realms of sulfonamide synthesis, peptide coupling, and phosphorylation reactions. This technical guide provides a comprehensive exploration of the core mechanism of action of MSI, delving into the intricate interplay of its structural components—the sterically demanding mesityl group, the activating sulfonyl linker, and the proficient imidazole leaving group. Through a synthesis of established principles and field-proven insights, this document will elucidate the causality behind MSI's efficacy, offering researchers and drug development professionals a deeper understanding of its application and empowering them to leverage its full potential in their synthetic endeavors.

Introduction: Deconstructing the Powerhouse Reagent

At its core, 1-(Mesitylsulfonyl)-1H-imidazole is a molecule meticulously designed for controlled activation and transfer reactions. Its efficacy stems from the synergistic interplay of its three key structural motifs:

-

The Mesityl Group (2,4,6-trimethylphenyl): This bulky aromatic ring serves a dual purpose. Sterically, it shields the reactive sulfonyl center, preventing unwanted side reactions and enhancing the reagent's stability. Electronically, the methyl groups donate electron density to the aromatic ring, subtly influencing the reactivity of the sulfonyl group.

-

The Sulfonyl Group (-SO₂-): This powerful electron-withdrawing group is the heart of MSI's activating capability. It polarizes the sulfur-nitrogen bonds, rendering the imidazole ring an excellent leaving group. This activation is the linchpin of MSI's function in a variety of chemical transformations.

-

The 1H-Imidazole Moiety: Imidazole is a remarkably versatile heterocycle. In the context of MSI, it functions as a superb leaving group, readily departing upon nucleophilic attack at the sulfonyl sulfur. Its stability as an anion and its ability to act as a proton shuttle in certain reaction environments contribute significantly to the overall efficiency of MSI-mediated reactions. The imidazole ring system is a prevalent motif in numerous biologically active molecules and approved drugs, making its chemistry of profound interest in medicinal chemistry.[1]

The strategic combination of these three components creates a reagent that is not only highly reactive but also remarkably selective and easy to handle, solidifying its place in the modern synthetic chemist's toolkit.

The Core Mechanism: A Symphony of Activation and Transfer

The fundamental mechanism of action of 1-(Mesitylsulfonyl)-1H-imidazole can be dissected into two primary stages: activation of a substrate by the mesitylsulfonyl group and the subsequent transfer of the desired functionality, facilitated by the departure of the imidazole leaving group.

The Activation Step: Priming the Substrate for Reaction

The journey of an MSI-mediated reaction begins with the nucleophilic attack of a substrate on the electron-deficient sulfur atom of the sulfonyl group. This substrate is typically a species with a lone pair of electrons, such as an amine, an alcohol, or a carboxylate.

Figure 1: General activation of a nucleophile by MSI.

This initial attack leads to the formation of a transient, highly reactive intermediate where the mesitylsulfonyl group is now attached to the nucleophilic substrate. The imidazole moiety is simultaneously displaced, departing as a stable anion. The steric hindrance provided by the mesityl group plays a crucial role here, directing the nucleophile to attack the sulfur atom and preventing undesired reactions at other sites.

The Transfer Step: The Role of Imidazole as a Leaving Group

The departure of the imidazole ring is a critical step that drives the reaction forward. Imidazole is an excellent leaving group due to the following factors:

-

Aromatic Stability: The imidazole ring is an aromatic heterocycle, and its anionic form is stabilized by resonance.

-

pKa: The pKa of the conjugate acid of imidazole (imidazolium ion) is approximately 7, making imidazole a weak base and thus a good leaving group.

Once the activated intermediate is formed, it is highly susceptible to a second nucleophilic attack. This second nucleophile can be another molecule of the initial substrate or a different nucleophile present in the reaction mixture. This attack results in the transfer of the mesitylsulfonyl group (in sulfonylation reactions) or the entire activated substrate (in coupling reactions) to the second nucleophile, with the concomitant release of the imidazole.

Applications and Mechanistic Deep Dive

The versatility of MSI is best illustrated by its application in a range of pivotal synthetic transformations.

Sulfonamide Synthesis: A Cornerstone of Medicinal Chemistry

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[2] MSI provides a highly efficient route for the synthesis of sulfonamides from primary and secondary amines.

Mechanism:

-

Activation of the Amine: A primary or secondary amine acts as the initial nucleophile, attacking the sulfonyl center of MSI. This forms a protonated N-mesitylsulfonylaminium intermediate and releases imidazole.

-

Deprotonation and Formation of the Sulfonamide: A base, which can be another equivalent of the starting amine or an added non-nucleophilic base, deprotonates the nitrogen atom of the intermediate, yielding the final sulfonamide product.

Figure 2: Mechanism of sulfonamide synthesis using MSI.

Experimental Protocol: General Procedure for the Synthesis of Sulfonamides using MSI

-

Reaction Setup: To a solution of the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add 1-(Mesitylsulfonyl)-1H-imidazole (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with a mild aqueous acid (e.g., 1 M HCl) to remove unreacted amine and imidazole. Subsequently, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous aprotic (DCM, ACN) | Prevents hydrolysis of MSI and the activated intermediate. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |

| Stoichiometry | Slight excess of MSI | Ensures complete consumption of the amine. |

| Work-up | Aqueous acid wash | Removes basic impurities like unreacted amine and imidazole. |

Table 1: Key parameters for MSI-mediated sulfonamide synthesis.

Peptide Coupling: Forging the Backbone of Life

The formation of amide bonds is the cornerstone of peptide synthesis. While MSI is not a classical peptide coupling reagent in the same vein as carbodiimides, its underlying principle of activation can be harnessed for this purpose, particularly in the formation of specialized amide linkages. Related imidazolium-based reagents have been developed to avoid toxic byproducts associated with some traditional coupling agents.[3]

Mechanism:

-

Carboxylic Acid Activation: In the presence of a base, the carboxylic acid of an N-protected amino acid is deprotonated to form a carboxylate. This carboxylate then attacks the sulfonyl center of MSI, forming a highly reactive mixed anhydride intermediate and releasing imidazole.

-

Nucleophilic Attack by the Amine: The amino group of a C-protected amino acid or peptide then attacks the carbonyl carbon of the mixed anhydride.

-

Amide Bond Formation: This attack leads to the formation of the peptide bond and the release of mesitylenesulfonate as a byproduct.

Figure 3: Proposed mechanism for MSI-mediated peptide coupling.

Experimental Protocol: General Procedure for Peptide Coupling

-

Activation: In an anhydrous aprotic solvent, combine the N-protected amino acid (1.0 equivalent) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.1 equivalents). To this mixture, add a solution of 1-(Mesitylsulfonyl)-1H-imidazole (1.1 equivalents) in the same solvent and stir for 15-30 minutes at 0 °C to form the activated intermediate.

-

Coupling: Add the C-protected amino acid or peptide (1.0 equivalent) to the reaction mixture and allow it to warm to room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up as described for sulfonamide synthesis.

-

Purification: Purify the resulting peptide by flash chromatography or preparative HPLC.

| Parameter | Condition | Rationale |

| Base | Non-nucleophilic (e.g., DIPEA) | Prevents competition with the amine nucleophile. |

| Temperature | Initial low temp. for activation | Controls the formation of the reactive mixed anhydride. |

| Purification | Chromatography/HPLC | Necessary to isolate the pure peptide from byproducts. |

Table 2: Key parameters for MSI-mediated peptide coupling.

Phosphorylation Reactions: A Bio-inspired Transformation

Phosphorylation is a ubiquitous post-translational modification in biology, and the development of efficient chemical phosphorylation methods is of great interest. Imidazole-based phosphodonors have been characterized for their ability to phosphorylate biological molecules.[4] MSI can be employed to activate phosphate sources for the phosphorylation of alcohols.

Mechanism:

-

Phosphate Activation: A phosphate source, such as a dialkyl phosphate, attacks the sulfonyl center of MSI to form a highly reactive mixed phosphorosulfonic anhydride.

-

Phosphoryl Transfer: An alcohol then acts as a nucleophile, attacking the phosphorus atom of the activated intermediate, leading to the formation of the phosphorylated product and the release of mesitylenesulfonate. Imidazole has been shown to have a Na+-like effect in activating phosphorylation in certain biological systems.[5]

Figure 4: Proposed mechanism for MSI-mediated phosphorylation.

Analytical Approaches for Mechanistic Elucidation

Understanding the intricate details of MSI's mechanism of action relies on a combination of spectroscopic and computational techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the starting materials, final products, and, in some cases, stable intermediates. 15N NMR has been used in mechanistic studies of related imidazole-1-sulfonyl azide salts to confirm a diazo transfer mechanism.[6][7] Similar isotopic labeling studies could provide definitive evidence for the reaction pathways of MSI.

-

Mass Spectrometry (MS): LC-MS is a powerful tool for monitoring reaction progress and identifying intermediates, even if they are transient. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of products and intermediates.

-

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, calculate the energies of transition states and intermediates, and provide insights into the electronic and steric effects that govern the reactivity of MSI.[8][9]

Conclusion and Future Outlook

1-(Mesitylsulfonyl)-1H-imidazole is a testament to the power of rational reagent design in modern organic synthesis. Its mechanism of action, rooted in the strategic activation of substrates by the mesitylsulfonyl group and the efficient departure of the imidazole leaving group, provides a versatile platform for a multitude of chemical transformations. From the synthesis of life-saving sulfonamide drugs to the construction of complex peptides, MSI offers a reliable and efficient solution.

Future research in this area will likely focus on expanding the scope of MSI's applications, developing catalytic versions of MSI-mediated reactions, and conducting more in-depth computational and spectroscopic studies to further refine our understanding of its reaction mechanisms. As the demand for more efficient and selective synthetic methods continues to grow, reagents like 1-(Mesitylsulfonyl)-1H-imidazole will undoubtedly play an increasingly pivotal role in shaping the future of drug discovery and materials science.

References

- Bourret, R. B., & Simon, M. I. (1997). Catalytic mechanism of phosphorylation and dephosphorylation of CheY: kinetic characterization of imidazole phosphates as phosphodonors and the role of acid catalysis. Biochemistry, 36(48), 14828–14839.

- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- Kiso, Y., et al. (1990). A new efficient peptide coupling reagent, CIP. Chemical & Pharmaceutical Bulletin, 38(5), 1192-1198.

- Kiso, Y., et al. (1992). Modified imidazolium reagents as new peptide coupling reagents. Peptide Chemistry, 1992, 23-26.

-

Veranova. (n.d.). A Glimpse into the Development of Peptide Coupling Reagents. Retrieved from [Link]

- Wuts, P. G. M. (2025). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt.

- Schuurmans Stekhoven, F. M., et al. (1985). Na+-like effect of imidazole on the phosphorylation of (Na+ + K+)-ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 815(1), 16-24.

- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Health Risks, 10(3), 185-206.

- Thomas, R., et al. (2018). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Journal of Molecular Structure, 1154, 33-44.

- Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. The Journal of Organic Chemistry, 79(11), 4826–4831.

- Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. The Journal of Organic Chemistry, 79(11), 4826-4831.

- Juffer, A. H., & Vogel, H. (1997). Computational studies on imidazole heme conformations. Journal of the American Chemical Society, 119(39), 9239–9245.

- Bull, J. A., & Studley, J. R. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry–A European Journal, 27(31), 8046-8056.

-

Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 4. Catalytic mechanism of phosphorylation and dephosphorylation of CheY: kinetic characterization of imidazole phosphates as phosphodonors and the role of acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Na+-like effect of imidazole on the phosphorylation of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]

- 7. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational studies on imidazole heme conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1-(Mesitylsulfonyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the core spectroscopic data for 1-(Mesitylsulfonyl)-1H-imidazole, a key reagent and building block in modern organic and medicinal chemistry. By presenting a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the foundational knowledge for its unambiguous identification, characterization, and effective utilization in synthesis.

Introduction: The Significance of 1-(Mesitylsulfonyl)-1H-imidazole

1-(Mesitylsulfonyl)-1H-imidazole, also known as N-(Mesitylenesulfonyl)imidazole, belongs to the family of N-sulfonylimidazoles. These compounds have garnered significant attention as versatile reagents, particularly in the realm of peptide synthesis, phosphorylation reactions, and as activating agents for carboxylic acids. The mesitylsulfonyl group, with its steric bulk and electronic properties, imparts unique reactivity to the imidazole moiety, making it a valuable tool for chemists.

Accurate interpretation of its spectroscopic data is paramount for verifying its purity, understanding its chemical behavior, and ensuring the success of synthetic endeavors. This guide provides an in-depth exploration of the key spectroscopic signatures of this important molecule.

Synthesis and Characterization: An Overview

The synthesis of 1-(Mesitylsulfonyl)-1H-imidazole is typically achieved through the reaction of mesitylenesulfonyl chloride with imidazole in the presence of a base. This straightforward nucleophilic substitution reaction is generally high-yielding and allows for the facile preparation of the title compound.

Experimental Protocol: Synthesis of 1-(Mesitylsulfonyl)-1H-imidazole

-

To a stirred solution of imidazole (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., triethylamine or sodium hydride, 1.1 eq.) is added at 0 °C.

-

Mesitylenesulfonyl chloride (1.0 eq.) dissolved in the same anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for a specified period (typically monitored by Thin Layer Chromatography, TLC).

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield 1-(Mesitylsulfonyl)-1H-imidazole as a solid.

The identity and purity of the synthesized compound are then confirmed by the spectroscopic methods detailed in the following sections.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The electron-withdrawing nature of the sulfonyl group and the aromaticity of both the mesityl and imidazole rings result in a characteristic set of signals.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.2 | s | 1H | H-2 (Imidazole) | The proton at the C-2 position of the imidazole ring is expected to be the most downfield due to its proximity to two nitrogen atoms and the deshielding effect of the sulfonyl group. |

| ~ 7.1 - 7.4 | t | 1H | H-4 (Imidazole) | This proton is deshielded by the aromatic ring current and the adjacent nitrogen atom. |

| ~ 6.9 - 7.2 | t | 1H | H-5 (Imidazole) | Similar to H-4, this proton resides in the aromatic imidazole ring. |

| ~ 6.9 - 7.1 | s | 2H | Ar-H (Mesityl) | The two aromatic protons of the mesityl group are equivalent due to the symmetry of the ring and are expected to appear as a singlet. |

| ~ 2.5 - 2.8 | s | 6H | o-CH₃ (Mesityl) | The six protons of the two ortho-methyl groups are equivalent and appear as a single sharp singlet. |

| ~ 2.3 - 2.5 | s | 3H | p-CH₃ (Mesityl) | The three protons of the para-methyl group appear as a distinct singlet. |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Causality Behind Expected Chemical Shifts:

-

Imidazole Protons: The attachment of the strongly electron-withdrawing mesitylsulfonyl group to the N-1 position of the imidazole ring significantly deshields all the imidazole protons compared to unsubstituted imidazole[1]. The H-2 proton, being situated between two nitrogen atoms, experiences the most pronounced downfield shift.

-

Mesityl Protons: The aromatic protons of the mesityl group are shielded relative to benzene due to the electron-donating nature of the three methyl groups. The high degree of symmetry in the mesityl group results in single peaks for the aromatic protons and the two sets of methyl protons[2].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 143 - 146 | C-p (Mesityl) | The para-carbon of the mesityl ring, bearing a methyl group. |

| ~ 140 - 143 | C-o (Mesityl) | The two equivalent ortho-carbons of the mesityl ring, each bearing a methyl group. |

| ~ 135 - 138 | C-2 (Imidazole) | The C-2 carbon of the imidazole ring, positioned between two nitrogen atoms, is significantly deshielded. |

| ~ 132 - 135 | C-ipso (Mesityl) | The ipso-carbon of the mesityl ring, directly attached to the sulfonyl group. |

| ~ 130 - 133 | C-Ar (Mesityl) | The two equivalent aromatic methine carbons of the mesityl ring. |

| ~ 128 - 131 | C-4 (Imidazole) | The C-4 carbon of the imidazole ring. |

| ~ 117 - 120 | C-5 (Imidazole) | The C-5 carbon of the imidazole ring is expected to be the most upfield of the imidazole carbons. |

| ~ 22 - 24 | o-CH₃ (Mesityl) | The carbons of the two ortho-methyl groups. |

| ~ 20 - 22 | p-CH₃ (Mesityl) | The carbon of the para-methyl group. |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Structural Insights from ¹³C NMR:

The chemical shifts of the imidazole carbons are sensitive to the N-substituent. The presence of the electron-withdrawing sulfonyl group causes a general downfield shift for all imidazole carbons compared to N-alkylated imidazoles[3]. The distinct signals for the ipso, ortho, meta (aromatic CH), and para carbons of the mesityl group confirm its substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. For 1-(Mesitylsulfonyl)-1H-imidazole, the most characteristic absorptions arise from the sulfonyl group and the aromatic rings.

Experimental IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3150 - 3100 | Medium | C-H stretch (Aromatic, Imidazole) |

| ~ 3050 - 3000 | Medium | C-H stretch (Aromatic, Mesityl) |

| ~ 2980 - 2850 | Medium | C-H stretch (Aliphatic, -CH₃) |

| ~ 1580 - 1600 | Medium-Strong | C=C stretch (Aromatic) |

| ~ 1450 - 1500 | Medium-Strong | C=N stretch (Imidazole) |

| ~ 1380 - 1360 | Strong | Asymmetric SO₂ stretch |

| ~ 1190 - 1170 | Strong | Symmetric SO₂ stretch |

| ~ 900 - 675 | Strong | C-H out-of-plane bend (Aromatic) |

Data obtained from the NIST Chemistry WebBook.

Interpretation of Key IR Absorptions:

The most diagnostic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. These bands are characteristic of sulfonyl compounds and serve as a definitive marker for the presence of this functional group. The presence of multiple bands in the aromatic C-H stretching and C=C stretching regions confirms the aromatic nature of both the imidazole and mesityl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-(Mesitylsulfonyl)-1H-imidazole, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Experimental Mass Spectrum Data

-

Molecular Ion (M⁺): m/z 250

-

Key Fragment Ions: m/z 183, 168, 119, 91, 68

Data obtained from the NIST Chemistry WebBook.

Plausible Fragmentation Pathway:

Fragmentation Pathway of 1-(Mesitylsulfonyl)-1H-imidazole.

Interpretation of the Fragmentation Pattern:

-

Molecular Ion (m/z 250): The peak at m/z 250 corresponds to the molecular weight of the parent molecule.

-

Loss of Imidazole (m/z 183): A prominent fragmentation pathway involves the cleavage of the S-N bond, leading to the formation of the stable mesitylsulfonyl cation at m/z 183.

-

Loss of Sulfur Dioxide (from m/z 183 to m/z 119): The mesitylsulfonyl cation can further fragment by losing a molecule of sulfur dioxide (SO₂) to form the mesityl cation at m/z 119.

-

Formation of Tropylium Ion (m/z 91): The mesityl cation can rearrange and lose ethylene to form the highly stable tropylium ion at m/z 91.

-

Imidazole Radical Cation (m/z 68): Another possible fragmentation involves the cleavage of the S-N bond to generate the imidazole radical cation at m/z 68.

This fragmentation pattern provides a clear fingerprint for the identification of 1-(Mesitylsulfonyl)-1H-imidazole.

Conclusion: A Spectroscopic Fingerprint

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and unambiguous spectroscopic fingerprint for 1-(Mesitylsulfonyl)-1H-imidazole. The characteristic signals of the mesityl group, the downfield-shifted protons and carbons of the N-sulfonylated imidazole ring, the strong SO₂ stretching bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all contribute to a comprehensive understanding of its molecular structure. This guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important synthetic reagent.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Imidazole. [Link]

- Khazaei, A., et al. (2016). Synthesis, characterization and application of Ni0.5Zn0.

- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-77.

-

NIST Chemistry WebBook. 1H-Imidazole. [Link]

-

NIST Chemistry WebBook. N-(Mesitylenesulfonyl)imidazole. [Link]

- PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, Vol. 21A, July 1982, pp. 696-698.

-

CAS Common Chemistry. 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole. [Link]

-

Chemsrc. N-(Mesitylenesulfonyl)imidazole. [Link]

-

Peptides International. 1-(2-Mesitylenesulfonyl)imidazole. [Link]

-

FDA Global Substance Registration System. 1-(MESITYLSULFONYL)-1H-IMIDAZOLE. [Link]

- Landry, V. K., et al. (2006). Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide: experimental evidence that the selone is more stable than the selenol tautomer. Journal of the American Chemical Society, 128(38), 12490–12497.

-

Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]

Sources

Introduction: Unveiling a Workhorse of Modern Synthesis

An In-Depth Technical Guide to 1-(Mesitylsulfonyl)-1H-imidazole (MSI)

For the Modern Researcher and Drug Development Professional

In the landscape of synthetic organic chemistry, the demand for reagents that offer high efficiency, selectivity, and operational simplicity is paramount. 1-(Mesitylsulfonyl)-1H-imidazole, commonly referred to as MSI, has emerged as a pivotal tool, particularly in the construction of sulfonamides and the activation of carboxylic acids. Bearing the CAS number 50257-39-1, MSI distinguishes itself from traditional sulfonyl chlorides through its enhanced stability, ease of handling, and favorable reaction kinetics.[1] This guide provides a comprehensive technical overview of MSI, delving into its core chemical principles, field-proven applications, and practical handling protocols, designed to empower researchers in leveraging this versatile reagent to its full potential. The imidazole moiety is a cornerstone in medicinal chemistry, known for its presence in numerous bioactive compounds and its ability to modulate pharmacokinetic properties.[2][3][4] MSI harnesses the unique characteristics of the imidazole ring, employing it as a superior leaving group in nucleophilic substitution reactions.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. MSI is a white to off-white crystalline solid that is sensitive to moisture.[5][6] Its structural hallmark is the combination of a sterically hindered mesitylene (2,4,6-trimethylphenyl) group and a reactive N-sulfonylimidazole moiety. This unique architecture dictates its reactivity and selectivity.

Table 1: Physicochemical Properties of 1-(Mesitylsulfonyl)-1H-imidazole

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 50257-39-1 | [7] |

| Molecular Formula | C₁₂H₁₄N₂O₂S | [7] |

| Molecular Weight | 250.32 g/mol | [6][7] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 99-101 °C | [7] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Acetonitrile) | General Knowledge |

| Sensitivity | Moisture Sensitive |[5][6] |

Spectroscopic Characterization: The identity and purity of MSI are typically confirmed using standard spectroscopic techniques. While a specific spectrum for MSI is not publicly available in the search results, a representative profile can be predicted based on its structure and data from analogous compounds.[8][9][10]

Table 2: Predicted Spectroscopic Data for MSI

| Technique | Feature | Predicted Chemical Shift / Value |

|---|---|---|

| ¹H NMR | Imidazole Protons | δ ~7.0-8.5 ppm (3H, distinct signals) |

| Mesityl Aromatic Protons | δ ~6.9 ppm (2H, singlet) | |

| Mesityl Methyl Protons (para) | δ ~2.3 ppm (3H, singlet) | |

| Mesityl Methyl Protons (ortho) | δ ~2.5 ppm (6H, singlet) | |

| ¹³C NMR | Imidazole Carbons | δ ~117, 130, 137 ppm |

| Mesityl Quaternary Carbons | δ ~132, 142, 145 ppm | |

| Mesityl CH Carbon | δ ~130 ppm | |

| Mesityl Methyl Carbons | δ ~21, 23 ppm | |

| IR (Infrared) | Asymmetric SO₂ Stretch | ~1380 cm⁻¹ |

| | Symmetric SO₂ Stretch | ~1180 cm⁻¹ |

Part 2: The Engine of Reactivity: Mechanism of Action

MSI's efficacy as a sulfonyl group transfer agent stems from the electronic properties of the N-sulfonylimidazole system. The potent electron-withdrawing nature of the mesitylsulfonyl group renders the C2 and C5 positions of the imidazole ring highly electrophilic. However, the primary mode of action involves the imidazole moiety functioning as an excellent leaving group, a consequence of its aromatic stability and the ability of the resulting imidazolide anion to be protonated.

The reaction with a nucleophile, such as a primary or secondary amine, proceeds via a nucleophilic addition-elimination pathway. The nucleophile attacks the electrophilic sulfur atom, leading to a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels the stable imidazole ring, thereby forming the desired sulfonated product. The steric hindrance provided by the two ortho-methyl groups on the mesityl ring plays a crucial role in moderating reactivity and preventing undesired side reactions, enhancing the reagent's selectivity compared to less hindered sulfonylating agents like tosyl or brosyl chlorides.

Caption: General mechanism of sulfonyl transfer from MSI to a nucleophile.

Part 3: Core Applications in Synthetic Chemistry

MSI's reliability and versatility have established it as a preferred reagent in several key synthetic transformations.

Synthesis of Sulfonamides

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of antibacterial, diuretic, and hypoglycemic drugs.[11][12][13] MSI provides a mild and highly efficient route to these compounds from readily available primary and secondary amines. The reaction generally proceeds cleanly at or below room temperature, often in the presence of a non-nucleophilic base to scavenge the liberated imidazole.

Field-Proven Protocol: General Synthesis of a Sulfonamide using MSI

This protocol represents a self-validating system, incorporating steps for reaction monitoring and purification that ensure product integrity.

-

Reaction Setup: To a solution of the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, ~0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq.).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 1-(Mesitylsulfonyl)-1H-imidazole (MSI) (1.1 eq.) portion-wise over 5-10 minutes. The controlled addition is crucial to manage any potential exotherm.

-

Reaction Monitoring (Causality Check): Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting amine starting material. This step is vital to avoid unnecessary side reactions or extended reaction times.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Activating Agent for Carboxylic Acids

Analogous to the highly effective peptide coupling reagent Carbonyldiimidazole (CDI), MSI can serve as an activating agent for carboxylic acids. The reaction between MSI and a carboxylic acid, typically in the presence of a base, forms a highly reactive mixed anhydride or an acyl-imidazolium intermediate. This activated species can then be coupled with nucleophiles like amines or alcohols to form amides or esters, respectively. This application is particularly valuable in complex molecule synthesis where mild activation conditions are required to avoid racemization or decomposition of sensitive functional groups.[14][15]

Caption: Standard experimental workflow for sulfonamide synthesis using MSI.

Part 4: Synthesis and Handling

Synthesis of MSI

MSI is readily prepared via a straightforward substitution reaction between mesitylenesulfonyl chloride and imidazole. The reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.

Caption: Synthetic route to 1-(Mesitylsulfonyl)-1H-imidazole (MSI).

Safety, Storage, and Handling

As a reactive chemical, proper handling of MSI is essential to ensure laboratory safety. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5]

Table 3: Safety and Handling Information for MSI

| Aspect | Recommendation | Source(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Safety goggles (EN 166), protective gloves, lab coat. | [5] |

| Engineering Controls | Use in a well-ventilated area or a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | [16] |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [5] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. It is moisture-sensitive; storage under an inert gas (e.g., Argon) is recommended. | [5][6] |

| Incompatibilities | Strong oxidizing agents, water/moisture. | [16][17] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention. | [5] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention. | [5] |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. |[5] |

Part 5: Role in Drug Discovery and Development

The utility of MSI extends directly into the drug discovery pipeline. The ability to rapidly and efficiently synthesize libraries of sulfonamides allows medicinal chemists to explore structure-activity relationships (SAR) for this critical pharmacophore.[18][19] Furthermore, the imidazole ring itself is a key component of many therapeutic agents, recognized for its ability to engage in hydrogen bonding and coordinate to metallic centers in enzymes.[20][21] By providing a reliable method to create sulfonamides and other complex molecules, MSI serves as an enabling technology for the development of novel therapeutics targeting a wide range of diseases, from cancer to microbial infections.[20][21]

References

-

1-(Mesitylsulfonyl)-1H-imidazole. LookChem. [Link]

-

1-Mesityl-1h-imidazole. PubChem, National Center for Biotechnology Information. [Link]

-

1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole. CAS Common Chemistry. [Link]

-

Parkin, G. (2006). Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide. Journal of the American Chemical Society, 128(38), 12490-7. [Link]

-

4-Iodophenyl)hydrazine. ALFA CHEMICAL. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. [Link]

-

1-(Mesitylsulfonyl)-1H-imidazole. Crysdot LLC. [Link]

-

50257-39-1 Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. [Link]

-

Review article on imidazole. (2024). ResearchGate. [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]

-

Mild and General Method for the Synthesis of Sulfonamides. (2025). ResearchGate. [Link]

-

Mesitylene Market Size, Share, Growth. Future Market Report. [Link]

-

An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. ResearchGate. [Link]

-

Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medical Research Reviews, 34(2), 340-437. [Link]

-

Imidazole. Wikipedia. [Link]

-

Jouffroy, P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

-

Review of pharmacological effects of imidazole derivatives. (2022). ResearchGate. [Link]

-

The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

-

Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

-

Khan, A. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]

-

Artola, M., et al. (2018). Gluco-1H-imidazole: A New Class of Azole-Type β-Glucosidase Inhibitor. Journal of the American Chemical Society. [Link]

-

Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation. (2025). ResearchGate. [Link]

-

First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond. RSC Publishing. [Link]

-

1 H NMR spectra in CDCl 3 of authentic samples of imidazole. ResearchGate. [Link]

Sources

- 1. Boc Sciences 9 - USA Chemical Suppliers [americanchemicalsuppliers.com]

- 2. Review article on imidazole [wisdomlib.org]

- 3. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 1-(Mesitylsulfonyl)-1H-imidazole|lookchem [lookchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 1-Mesityl-1h-imidazole | C12H14N2 | CID 9815460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. openaccesspub.org [openaccesspub.org]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

- 15. peptide.com [peptide.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. 1-Methyl-1H-imidazole(616-47-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 20. clinmedkaz.org [clinmedkaz.org]

- 21. ijsrtjournal.com [ijsrtjournal.com]

An In-Depth Technical Guide to the Structure Elucidation of 1-(Mesitylsulfonyl)-1H-imidazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the integrity of scientific data and the safety of therapeutic agents. This guide provides a comprehensive, technically detailed framework for the structural elucidation of 1-(Mesitylsulfonyl)-1H-imidazole, a molecule featuring a confluence of aromatic and heterocyclic systems. We will move beyond a simple recitation of techniques, instead focusing on the causal logic behind the experimental strategy and the interpretation of data. This document details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in the unambiguous proof offered by single-crystal X-ray crystallography. Each section includes not only the expected analytical signature of the molecule but also field-tested protocols, establishing a self-validating system for its characterization.

Introduction: The Imperative of Structural Verification

1-(Mesitylsulfonyl)-1H-imidazole is a sulfonyl derivative of imidazole, incorporating a sterically hindered mesityl (2,4,6-trimethylphenyl) group. Such compounds are of significant interest in organic synthesis and medicinal chemistry, often serving as versatile reagents or scaffolds. The covalent attachment of the electron-withdrawing mesitylsulfonyl group to the imidazole ring profoundly influences the electronic properties and reactivity of the heterocycle. Therefore, unambiguous confirmation of its constitution—verifying the connectivity of the mesityl, sulfonyl, and imidazole moieties—is paramount for any subsequent application. This guide presents a multi-technique approach, demonstrating how overlapping, complementary data streams converge to provide an irrefutable structural assignment.

Molecular Architecture and Elucidation Strategy

The target molecule, 1-(Mesitylsulfonyl)-1H-imidazole, comprises three distinct structural fragments. A successful elucidation strategy must provide evidence for each component and confirm their precise connectivity.

-

Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. Its aromaticity and the presence of C-H bonds provide distinct spectroscopic handles.

-

Mesityl Group: A symmetrically substituted 2,4,6-trimethylbenzene ring. Its C₃ rotational symmetry simplifies its NMR spectra in a predictable manner.

-

Sulfonyl Linker: An -SO₂- group that connects the imidazole and mesityl fragments. This group has a characteristic and strong vibrational signature in IR spectroscopy.

Our strategy is predicated on a logical progression from foundational techniques that establish the molecular framework and functional groups to the definitive method of X-ray crystallography.

Caption: A logical workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecular structure.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton types, their electronic environment, and their proximity to other protons.

Causality Behind Predictions:

-

Imidazole Protons: The protons on the imidazole ring are attached to an electron-deficient aromatic system. The proton at the C2 position is situated between two nitrogen atoms, making it the most deshielded and thus furthest downfield.[1] The protons at C4 and C5 will appear at slightly higher fields.[2]

-

Mesityl Protons: Due to the molecule's symmetry, the two aromatic protons on the mesityl ring are chemically equivalent and will appear as a single signal (singlet). Likewise, the six protons of the two ortho-methyl groups are equivalent, and the three protons of the para-methyl group give rise to two distinct singlets. The electron-withdrawing sulfonyl group will deshield the aromatic protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Causality Behind Predictions:

-

Imidazole Carbons: Three distinct signals are expected for the three carbons of the imidazole ring.

-

Mesityl Carbons: The high degree of symmetry in the mesityl group results in only four signals for the six aromatic carbons: one for the two ortho-carbons, one for the two meta-carbons, one for the para-carbon, and one for the ipso-carbon attached to the sulfonyl group.[3] Similarly, the three methyl groups will produce only two signals: one for the two equivalent ortho-methyls and one for the para-methyl.[4][5] Aromatic carbons typically resonate in the 120-145 ppm range.[6]

Predicted NMR Data Summary

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Imidazole Ring | ||

| H2 | ~8.0-8.2 ppm (s, 1H) | ~138-140 ppm |

| H4 | ~7.3-7.5 ppm (s, 1H) | ~129-131 ppm |

| H5 | ~7.1-7.3 ppm (s, 1H) | ~118-120 ppm |

| Mesityl Group | ||

| Ar-H | ~7.0-7.1 ppm (s, 2H) | C-ipso: ~135-137 ppm |

| C-ortho: ~142-144 ppm | ||

| C-meta: ~130-132 ppm | ||

| C-para: ~144-146 ppm | ||

| o-CH₃ | ~2.5-2.7 ppm (s, 6H) | ~22-24 ppm |

| p-CH₃ | ~2.3-2.4 ppm (s, 3H) | ~20-22 ppm |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 1-(Mesitylsulfonyl)-1H-imidazole.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as residual solvent signals must not obscure analyte peaks.

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

Expected Results for C₁₂H₁₄N₂O₂S:

-

Molecular Weight: 250.32 g/mol .

-

Molecular Ion Peak [M]⁺•: In an electron ionization (EI) mass spectrum, a peak at m/z = 250 is expected.

-

High-Resolution Mass: An exact mass of 250.0776 is calculated for [M]⁺•. Observing a peak at this value confirms the elemental formula C₁₂H₁₄N₂O₂S.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under EI conditions. The bond between the imidazole nitrogen and the sulfur atom is relatively weak and prone to cleavage.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Injection: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing fragmentation data, while Electrospray Ionization (ESI) is a softer technique often used for determining the molecular ion with high accuracy.

-

Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion and key fragments. For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Causality Behind Predictions: The most diagnostic absorptions for 1-(Mesitylsulfonyl)-1H-imidazole are the powerful stretching vibrations of the sulfonyl group. These appear as two distinct, strong bands.[7] Aromatic C-H and C=C stretching vibrations from both the mesityl and imidazole rings will also be present, as will the aliphatic C-H stretches from the methyl groups.[8][9]

Predicted IR Data Summary

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1475 | Medium-Weak |

| SO₂ Asymmetric Stretch | 1380 - 1350 | Strong |

| SO₂ Symmetric Stretch | 1180 - 1160 | Strong |

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement is complete.

X-Ray Crystallography: The Definitive Proof of Structure

While the combination of NMR, MS, and IR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing exact bond lengths, bond angles, and torsional angles.

Expected Outcome: A successful crystallographic analysis would yield a 3D model confirming:

-

The N1-S bond connecting the imidazole ring to the sulfonyl group.

-

The tetrahedral geometry around the sulfur atom.

-

The planarity of the imidazole ring.

-

The specific bond lengths and angles, which can provide insight into the electronic nature of the molecule (e.g., the degree of double-bond character in the S-O bonds).

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization (Self-Validating Step): The ability to form high-quality single crystals is itself an indication of sample purity.

-

Screen various solvents and solvent systems (e.g., ethanol, ethyl acetate/hexane, dichloromethane/pentane).

-

Employ techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution to grow crystals suitable for diffraction (typically >0.1 mm in all dimensions).

-

-

Data Collection:

-

Select a suitable single crystal under a microscope and mount it on a goniometer head.

-

Place the mounted crystal in the cold stream (typically 100 K) of the X-ray diffractometer to minimize thermal motion.

-

Collect a full sphere of diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement. The final refined structure provides the definitive molecular confirmation.

-

Conclusion

The structural elucidation of 1-(Mesitylsulfonyl)-1H-imidazole is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. Mass spectrometry establishes the correct molecular formula, while IR spectroscopy confirms the presence of key functional groups, most notably the sulfonyl moiety. NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, confirming the connectivity of the mesityl and imidazole rings through the sulfonyl linker. Finally, single-crystal X-ray crystallography delivers an unequivocal, three-dimensional picture of the molecule, serving as the gold standard for structural proof. This integrated approach ensures the highest level of scientific integrity, providing researchers and drug developers with the validated molecular information essential for their work.

References

-

Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical. Retrieved from [Link]

-

ResearchGate. (2007). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Retrieved from [Link]

-

PubMed. (2011). Synthesis, spectral and conformational studies of some N-arylsulfonyl-t(3)-isopropyl-r(2),c(6)-diarylpiperidin-4-ones. Retrieved from [Link]

- Limbach, H.-H., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles.

-

National Center for Biotechnology Information. (n.d.). Imidazole. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

-

SpectraBase. (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

RSC Publishing. (n.d.). The 13C nuclear magnetic resonance spectra of the complexes [LM(CO)3], L = mesitylene, durene, or cycloheptatriene; M = Cr, Mo, W. Journal of the Chemical Society D. Retrieved from [Link]

-

SpectraBase. (n.d.). Mesitylene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Mesitylene(108-67-8) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to 1-((2,4,6-Trimethylphenyl)sulfonyl)-1H-imidazole: Principles and Applications in Modern Organic Synthesis

Introduction: A Stalwart Reagent in Condensation Chemistry

In the landscape of modern organic synthesis, particularly in the realms of oligonucleotide and peptide chemistry, the demand for efficient and reliable coupling reagents is paramount. 1-((2,4,6-Trimethylphenyl)sulfonyl)-1H-imidazole, also known as 1-(Mesitylsulfonyl)-1H-imidazole, has emerged as a significant player in this field.[1] This technical guide provides an in-depth exploration of the core principles, synthesis, and applications of this versatile reagent, tailored for researchers, scientists, and professionals in drug development.

The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous structural motif in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[2] The unique electronic properties of the imidazole ring, particularly its ability to act as both a hydrogen bond donor and acceptor, contribute to its diverse roles in biological systems and synthetic chemistry.[2] When functionalized with a sterically hindered and electron-withdrawing 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group, the resulting N-sulfonylimidazole becomes a potent activating agent, primarily utilized for the formation of phosphotriester and amide bonds.

This guide will delve into the fundamental chemistry of 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole, elucidating the mechanistic underpinnings of its reactivity. We will present detailed protocols for its synthesis and application, supported by quantitative data and comparative analyses with other common reagents. Furthermore, we will explore its utility in the context of drug discovery and development, providing insights into its role in the construction of complex therapeutic molecules.

Physicochemical Properties and Structural Attributes

1-((2,4,6-Trimethylphenyl)sulfonyl)-1H-imidazole is a white crystalline powder.[3] Its structure combines the aromaticity of the imidazole ring with the steric bulk and electronic influence of the mesitylenesulfonyl group.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O₂S | [3] |

| Molecular Weight | 250.32 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 99-101 °C | [3] |

| CAS Number | 50257-39-1 | [3] |